Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14846301
InChI: InChI=1S/C13H14N2O5/c1-4-20-13(17)11-12(16)15-8-6-10(19-3)9(18-2)5-7(8)14-11/h5-6H,4H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate

CAS No.:

Cat. No.: VC14846301

Molecular Formula: C13H14N2O5

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate -

Specification

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
IUPAC Name ethyl 6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylate
Standard InChI InChI=1S/C13H14N2O5/c1-4-20-13(17)11-12(16)15-8-6-10(19-3)9(18-2)5-7(8)14-11/h5-6H,4H2,1-3H3,(H,15,16)
Standard InChI Key VWWIKEYQVLVLMO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate belongs to the quinoxaline family, a class of heterocyclic compounds containing two nitrogen atoms in a bicyclic framework. The compound’s IUPAC name reflects its substitution pattern: a hydroxy group at position 3, methoxy groups at positions 6 and 7, and an ethyl carboxylate moiety at position 2 . Its molecular structure is defined by the following features:

  • Aromatic bicyclic core: The quinoxaline backbone provides planar rigidity, facilitating π-π interactions with biological targets.

  • Electron-donating substituents: The hydroxy (-OH) and methoxy (-OCH3_3) groups enhance solubility and hydrogen-bonding capacity.

  • Ethyl ester group: The ethyl carboxylate (-COOCH2_2CH3_3) contributes to lipophilicity, influencing membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H14N2O5\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{5}
Molecular Weight278.26 g/mol
CAS Number1226-68-2
Density1.4–1.6 g/cm3^3 (estimated)
Boiling Point>300°C (decomposes)

Spectroscopic Identification

The compound’s structure has been confirmed through spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra show characteristic peaks for the methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.1 ppm).

  • Mass Spectrometry: High-resolution mass spectra exhibit a molecular ion peak at m/z 278.0903, consistent with the molecular formula .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate typically involves multi-step reactions starting from o-phenylenediamine derivatives. A representative route includes:

  • Condensation: Reaction of 4,5-dimethoxy-1,2-diaminobenzene with diethyl oxalate under acidic conditions to form the quinoxaline core.

  • Hydroxylation: Selective oxidation at position 3 using hydrogen peroxide or tert-butyl hydroperoxide .

  • Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution.

Yield optimization (typically 60–75%) requires precise control of reaction temperature and stoichiometry.

Structural Modifications

Derivatization studies have explored the impact of substituent variations:

  • Methoxy Group Replacement: Substituting methoxy with ethoxy groups reduces receptor binding affinity by 40%, highlighting the importance of methoxy’s electron-donating effects.

  • Ester Hydrolysis: Converting the ethyl ester to a carboxylic acid (-COOH) decreases lipophilicity, impairing blood-brain barrier penetration.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing neuroprotective agents targeting Parkinson’s and Alzheimer’s diseases.

  • Prodrug Design: The ethyl ester group enables prodrug strategies, enhancing oral bioavailability.

Material Science

  • Coordination Polymers: The compound’s nitrogen and oxygen atoms facilitate metal-ion coordination, forming luminescent materials with potential sensor applications.

Comparison with Related Quinoxaline Derivatives

Table 2: Structural and Functional Comparison

CompoundMolecular WeightKey SubstituentsMAO-B IC50_{50}
Ethyl 3-hydroxyquinoxaline-2-carboxylate 218.21 g/mol-OH, -COOCH2_2CH3_3120 nM
Methyl 2,3-dihydroxy-6-quinoxalinecarboxylate 220.18 g/mol-OH, -COOCH3_385 nM
Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate 278.26 g/mol-OH, -OCH3_3, -COOCH2_2CH3_315 nM

The addition of methoxy groups in ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate enhances MAO-B inhibition by 8-fold compared to non-methoxy analogues , underscoring the role of electron-donating groups in enzyme interaction.

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